![molecular formula C9H13NO6S B13441039 4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol](/img/structure/B13441039.png)
4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and methylation processes. These methods are designed to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfooxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted benzenediols .
Scientific Research Applications
4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter activity, particularly through its structural similarity to catecholamines . This modulation can affect various physiological processes, including mood regulation and cardiovascular function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Norepinephrine: Another important neurotransmitter with a similar structure and function.
Dopamine: A neurotransmitter involved in reward and pleasure pathways, structurally related to the compound.
Uniqueness
4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol is unique due to its specific sulfooxy group, which imparts distinct chemical properties and reactivity compared to other catecholamines . This uniqueness makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C9H13NO6S |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
[(1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO6S/c1-10-5-9(16-17(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/t9-/m0/s1 |
InChI Key |
CIMTYANHJMAKQX-VIFPVBQESA-N |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)OS(=O)(=O)O |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


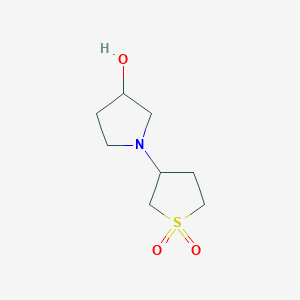
![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)
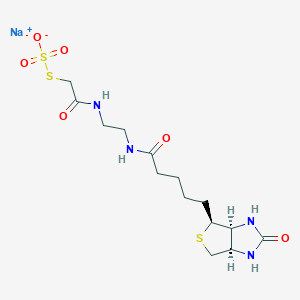
![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13440998.png)
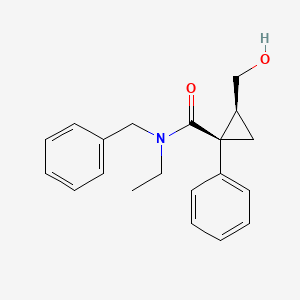
![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)
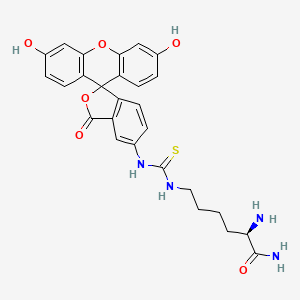
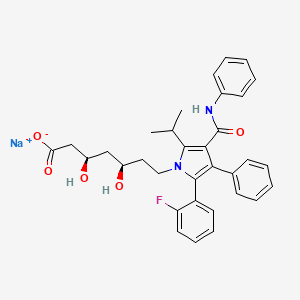
![(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B13441029.png)
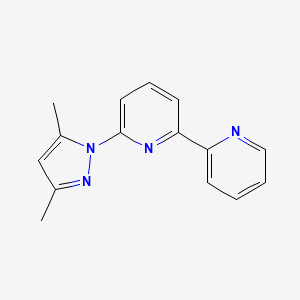
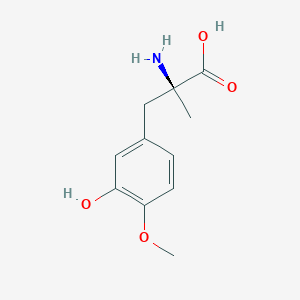

![(3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441045.png)
